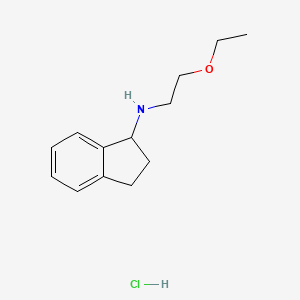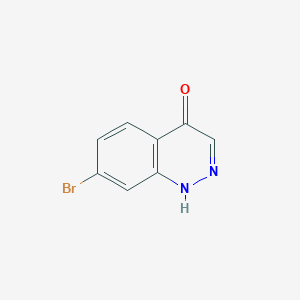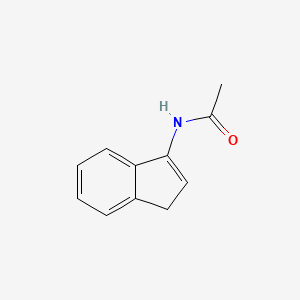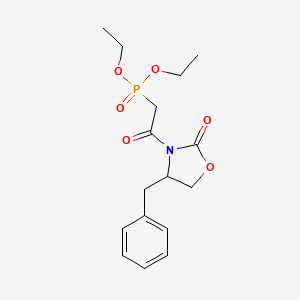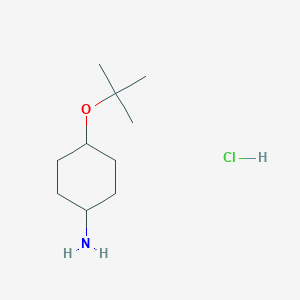
4-(tert-Butoxy)cyclohexanamine hydrochloride
Descripción general
Descripción
“4-(tert-Butoxy)cyclohexanamine hydrochloride” is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol. It is a white to yellow solid and is not intended for human or veterinary use but for research purposes only.
Molecular Structure Analysis
The molecular structure of “4-(tert-Butoxy)cyclohexanamine hydrochloride” consists of a total of 33 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
“4-(tert-Butoxy)cyclohexanamine hydrochloride” is a white to yellow solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Cyclophosphamide Teratogenesis and Activation Mechanisms
Cyclophosphamide, a well-studied teratogen, requires bioactivation to achieve its teratogenic, mutagenic, and antineoplastic effects, mediated by microsomal cytochrome P-450 monooxygenases. This insight into the bioactivation mechanism of cyclophosphamide could be relevant when considering the biochemical pathways and potential applications of similar compounds, including 4-(tert-Butoxy)cyclohexanamine hydrochloride (Mirkes, 1985).
Synthetic Phenolic Antioxidants and Environmental Impact
The study on synthetic phenolic antioxidants (SPAs), including their environmental occurrence, human exposure, and toxicity, offers a framework for understanding the broader implications of chemical compounds on health and the environment. This could parallel considerations for the environmental and health-related studies of 4-(tert-Butoxy)cyclohexanamine hydrochloride, highlighting the importance of assessing potential toxicities and environmental behaviors of similar compounds (Liu & Mabury, 2020).
MTBE Biodegradation and Bioremediation
The conclusive evidence of methyl tert-butyl ether (MTBE) biotransformation under aerobic and anaerobic conditions reviews the metabolic pathways and biodegradation mechanisms, offering insights into how similar tert-butyl compounds, potentially including 4-(tert-Butoxy)cyclohexanamine hydrochloride, might interact with the environment and be subject to bioremediation strategies (Fiorenza & Rifai, 2003).
Safety And Hazards
This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided by not getting it in eyes, on skin, or on clothing, and by avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGZZKFRYJESPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxy)cyclohexanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



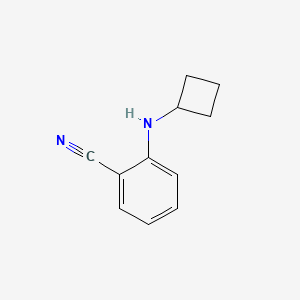
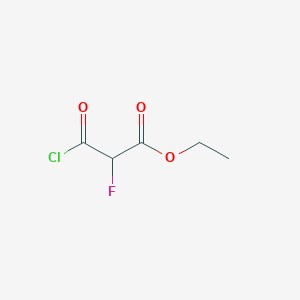
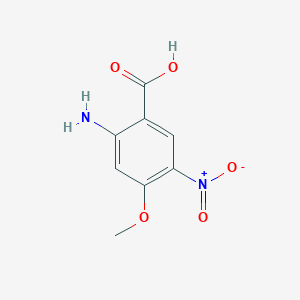
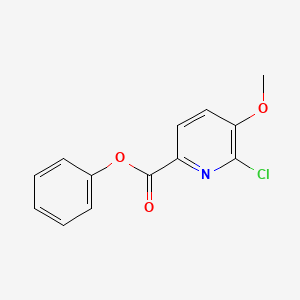
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B3250616.png)
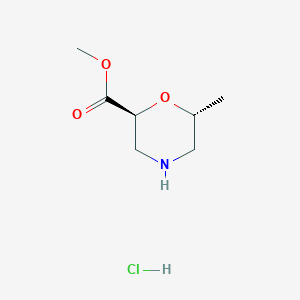

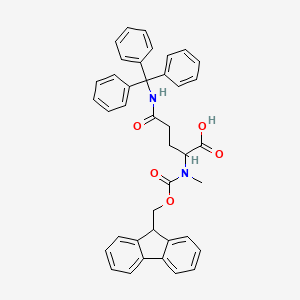
![3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B3250651.png)
![2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3250656.png)
